Cas no 2171172-84-0 (1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid)

1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclobutane backbone introduces conformational constraints, enhancing structural rigidity in peptide sequences, which can improve binding affinity and metabolic stability. The (2R)-configuration ensures stereochemical precision, while the Fmoc group provides orthogonal protection for efficient solid-phase peptide synthesis (SPPS). The carboxylic acid functionality allows for further coupling reactions, making it a versatile building block. This compound is particularly valuable in medicinal chemistry for developing peptide-based therapeutics with tailored pharmacokinetic properties. High purity and consistent performance make it suitable for research and industrial-scale applications.
1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid structure
2171172-84-0 structure
Product name:1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid
CAS No:2171172-84-0
MF:C25H28N2O5
Molecular Weight:436.500226974487
CID:6402398
PubChem ID:165874227

1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid
    • 1-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
    • EN300-1487978
    • 2171172-84-0
    • インチ: 1S/C25H28N2O5/c1-2-21(22(28)26-15-25(23(29)30)12-7-13-25)27-24(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20-21H,2,7,12-15H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m1/s1
    • InChIKey: KUGYFXHRDBZKBL-OAQYLSRUSA-N
    • SMILES: OC(C1(CNC([C@@H](CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1)=O

計算された属性

  • 精确分子量: 436.19982200g/mol
  • 同位素质量: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 684
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.7

1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1487978-0.05g
1-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
2171172-84-0
0.05g
$2829.0 2023-05-26
Enamine
EN300-1487978-5.0g
1-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
2171172-84-0
5g
$9769.0 2023-05-26
Enamine
EN300-1487978-500mg
1-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
2171172-84-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1487978-2500mg
1-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
2171172-84-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1487978-1.0g
1-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
2171172-84-0
1g
$3368.0 2023-05-26
Enamine
EN300-1487978-0.25g
1-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
2171172-84-0
0.25g
$3099.0 2023-05-26
Enamine
EN300-1487978-0.1g
1-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
2171172-84-0
0.1g
$2963.0 2023-05-26
Enamine
EN300-1487978-2.5g
1-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
2171172-84-0
2.5g
$6602.0 2023-05-26
Enamine
EN300-1487978-10.0g
1-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
2171172-84-0
10g
$14487.0 2023-05-26
Enamine
EN300-1487978-100mg
1-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
2171172-84-0
100mg
$2963.0 2023-09-28

1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid 関連文献

1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acidに関する追加情報

1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid (CAS No. 2171172-84-0): An Overview

1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid (CAS No. 2171172-84-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a Fmoc-protected amino acid derivative, plays a crucial role in the synthesis of peptides and proteins, particularly in the context of drug development and therapeutic applications.

The structure of 1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid is characterized by a cyclobutane ring with a carboxylic acid group and an amino acid derivative attached to it. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino moiety is particularly noteworthy, as it allows for controlled deprotection and subsequent coupling reactions in peptide synthesis. This feature makes the compound highly valuable in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.

Recent advancements in the field have highlighted the potential of this compound in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The unique structural features of 1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid contribute to its ability to modulate specific biological pathways involved in inflammation.

In addition to its anti-inflammatory properties, this compound has also shown promise in cancer research. A study conducted by researchers at the National Institutes of Health (NIH) found that certain derivatives of this compound can inhibit the growth of cancer cells by targeting specific signaling pathways. The ability to selectively target these pathways without affecting normal cells makes these compounds attractive for further development as potential anticancer agents.

The synthesis of 1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid involves several key steps, including the protection of the amino group with Fmoc, followed by coupling with a suitable carboxylic acid to form the amide bond. The final step involves deprotection to reveal the free amino group, which can then be used for further functionalization or incorporation into larger molecules. This synthetic route is well-documented in the literature and has been optimized for high yields and purity.

The stability and solubility properties of this compound are also important considerations for its practical application. Studies have shown that 1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid exhibits good stability under various conditions, including pH and temperature variations. Its solubility can be enhanced through various techniques, such as salt formation or the use of co-solvents, making it suitable for both laboratory-scale experiments and industrial-scale production.

In conclusion, 1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid (CAS No. 2171172-84-0) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its anti-inflammatory and anticancer properties, make it an attractive candidate for further development and clinical evaluation. As research in this area continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, contributing to the advancement of healthcare and medicine.

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